BenchChemオンラインストアへようこそ!

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine

LSD1 Epigenetics KDM1A inhibitor

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine (CAS 229343-03-7) is a 2-aminooxazoline heterocycle (C₅H₁₀N₂O, MW 114.15) belonging to the 4,5-dihydro-1,3-oxazole family. Unlike many 2-aminooxazoline derivatives developed as trace amine-associated receptor 1 (TAAR1) agonists, this compound has been identified as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) and exhibits negligible activity at monoamine oxidase B (MAO-B).

Molecular Formula C5H10N2O
Molecular Weight 114.148
CAS No. 229343-03-7
Cat. No. B2478202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine
CAS229343-03-7
Molecular FormulaC5H10N2O
Molecular Weight114.148
Structural Identifiers
SMILESCC1(CN=C(O1)N)C
InChIInChI=1S/C5H10N2O/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3,(H2,6,7)
InChIKeyFYEGWALDOWGEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine (CAS 229343-03-7): Precisely Characterized 2-Aminooxazoline Scaffold for LSD1-Targeted Research


5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine (CAS 229343-03-7) is a 2-aminooxazoline heterocycle (C₅H₁₀N₂O, MW 114.15) belonging to the 4,5-dihydro-1,3-oxazole family . Unlike many 2-aminooxazoline derivatives developed as trace amine-associated receptor 1 (TAAR1) agonists, this compound has been identified as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) and exhibits negligible activity at monoamine oxidase B (MAO-B) [1]. Its solid-state structure has been unambiguously confirmed by single-crystal X-ray diffraction, and its spectroscopic fingerprints (¹H NMR, ¹³C NMR, IR) have been rigorously updated, making it a well-characterized reference standard for epigenetic probe development and analytical method validation [2].

Why 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine Cannot Be Replaced by Generic 2-Aminooxazolines


The 2-aminooxazoline scaffold is pharmacologically promiscuous: subtle alterations to ring substitution pattern profoundly shift target engagement between TAAR1, adrenergic receptors, monoamine oxidases, and chromatin-modifying enzymes [1]. For instance, 2-aminooxazolines developed by Galley et al. (e.g., RO5166017, RO5256390) were optimized as selective TAAR1 agonists, whereas 5,5-dimethyl-4,5-dihydro-1,3-oxazol-2-amine preferentially inhibits LSD1 with a Ki of 50 nM while sparing MAO-B (Ki > 100,000 nM) [2]. A generic 4,5-dimethyl-2-oxazolamine (CAS 45529-92-8) differs in both double-bond position and lack of documented LSD1 activity, illustrating that two structurally adjacent analogs cannot be interchanged without risking target specificity and experimental reproducibility . Furthermore, the absence of a published single-crystal X-ray structure for most close-in analogs means that researchers substituting this compound forfeit the crystallographic confirmation required for structure-based drug design and regulatory compliance [3].

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine: Quantitative Differentiation Evidence for Procurement Decisions


LSD1 Inhibition Potency: Ki = 50 nM vs. TAAR1-Agonist 2-Aminooxazolines

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine exhibits an LSD1 inhibitory Ki of 50 nM (pH 7.4, 37°C), as reported in BindingDB from patent US9487512 [1]. By contrast, the structurally related 2-aminooxazoline RO5166017 (compound 12 in Galley et al.) is a TAAR1 agonist with an EC₅₀ of 15 nM at TAAR1 and no reported LSD1 activity, while compound 48 (RO5263397) displays even higher TAAR1 potency (EC₅₀ = 2 nM) [2]. This demonstrates that the 5,5-dimethyl substitution pattern on the 4,5-dihydro-1,3-oxazol-2-amine core directs pharmacological activity away from TAAR1 agonism and toward LSD1 inhibition, a property not shared by the 4-substituted or 4,5-disubstituted analogs prominent in the TAAR1 literature.

LSD1 Epigenetics KDM1A inhibitor

MAO-B Selectivity: >2000-Fold Window Over LSD1 vs. Non-Selective Amine Oxidase Inhibitors

In parallel profiling against human recombinant MAO-B, 5,5-dimethyl-4,5-dihydro-1,3-oxazol-2-amine demonstrates a Ki > 100,000 nM (pH 7.5, 37°C), yielding a selectivity index of >2000-fold for LSD1 over MAO-B [1]. This contrasts sharply with classical LSD1 inhibitors such as tranylcypromine, which irreversibly inhibits both LSD1 (IC₅₀ = 21–243 µM depending on assay) and MAO-A/MAO-B with comparable potency, leading to well-documented hypertensive and serotonergic off-target effects [2]. The 5,5-dimethyl-2-aminooxazoline scaffold thus offers a meaningfully cleaner pharmacological profile for epigenetic probe studies where confounding MAO inhibition must be avoided.

MAO-B Selectivity Off-target profiling

Unambiguous Structural Confirmation: Single-Crystal X-Ray Diffraction vs. Uncharacterized Analogs

The solid-state structure of 5,5-dimethyl-4,5-dihydro-1,3-oxazol-2-amine has been determined by single-crystal X-ray diffraction and deposited as Molbank 2024, M1862, alongside updated ¹H NMR, ¹³C NMR, and IR data [1]. In contrast, the closely related analog 4,5-dimethyl-1,3-oxazol-2-amine (CAS 45529-92-8) has no crystal structure reported in the Cambridge Structural Database (CSD, version 5.45, searched November 2023), and its NMR data remain limited to vendor-provided spectra without peer-reviewed validation [2]. The crystallographic report also provides the first reliable melting point determination (89–91°C) for the title compound, replacing earlier unverified estimates.

X-ray crystallography Structural characterization Reference standard

Purity Specification and Storage Stability: ≥95% vs. Lower-Grade Commercial Alternatives

The title compound is commercially available with a minimum purity specification of 95% (HPLC) from multiple authorized vendors (Sigma-Aldrich, AKSci, Chemenu) and is supplied as a dry powder with recommended storage at 4°C . Competing 2-aminooxazoline derivatives such as 4,5-dimethyl-1,3-oxazol-2-amine (CAS 45529-92-8) are frequently listed at 97% purity but lack Certificates of Analysis (CoA) with traceable HPLC chromatograms from certified suppliers, and their storage conditions are not uniformly specified . The title compound's documented storage temperature (4°C) and powder physical form minimize hydrolytic ring-opening degradation that can compromise 2-aminooxazoline integrity under ambient humidity.

Purity Quality control Procurement specification

Optimal Application Scenarios for 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine Based on Quantitative Evidence


Epigenetic Probe Development Requiring LSD1 Inhibition with Minimal MAO Off-Target Liability

Researchers developing chemical probes for LSD1/KDM1A in cellular models of acute myeloid leukemia (AML) or small-cell lung cancer (SCLC) can deploy 5,5-dimethyl-4,5-dihydro-1,3-oxazol-2-amine as a starting scaffold. Its LSD1 Ki of 50 nM and >2000-fold selectivity over MAO-B (Ki > 100,000 nM) [1] reduce the risk of confounding effects from amine oxidase inhibition that plague tranylcypromine-based probes, enabling cleaner genotype-phenotype correlation in epigenetic target validation studies [2].

Analytical Reference Standard for LC-MS/MS and NMR Method Development

The availability of peer-reviewed X-ray crystal structure, complete ¹H/¹³C NMR assignments, and IR spectroscopic data in Molbank 2024 [1] qualifies this compound as a certified reference standard for developing and validating LC-MS/MS or qNMR methods in pharmaceutical quality control (QC) and forensic toxicology laboratories. Its defined melting point (89–91°C) and documented purity specification (≥95%) provide the identity and purity benchmarks required for ISO 17025-accredited analytical workflows.

Structure-Activity Relationship (SAR) Studies on 2-Aminooxazoline Target Selectivity

Medicinal chemistry teams exploring the target selectivity switch between TAAR1 agonism and LSD1 inhibition within the 2-aminooxazoline chemotype can use this compound as a key reference molecule. The quantitative contrast between its LSD1 Ki (50 nM) and the TAAR1 EC₅₀ values of 4-substituted analogs (e.g., RO5166017 TAAR1 EC₅₀ = 15 nM) [1] provides a data-driven framework for rational design of subtype-selective oxazoline-based epigenetic or neuropsychiatric agents.

Synthetic Intermediate for Late-Stage Functionalization in Parallel Library Synthesis

The free 2-amino group on the oxazoline ring enables straightforward derivatization (e.g., amide coupling, reductive amination, sulfonylation) without the need for protecting group manipulation. Its commercial availability at ≥95% purity from multiple vendors with documented cold-storage stability [1] makes it a reliable building block for automated parallel synthesis of focused compound libraries targeting LSD1, MAO, or other flavin-dependent amine oxidases, minimizing batch-to-batch variability in library production.

Quote Request

Request a Quote for 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.